molecular formula C14H21NO4S B281125 N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine

Cat. No. B281125
M. Wt: 299.39 g/mol
InChI Key: GJIIPGXJNYQCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine, commonly known as TDI-721, is a small molecule inhibitor that has gained significant attention in the field of biomedical research. TDI-721 has been found to inhibit the activity of a specific protein known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression.

Scientific Research Applications

TDI-721 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, TDI-721 has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. Inflammation is a key factor in the development of various diseases, and TDI-721 has been shown to have anti-inflammatory effects by inhibiting the activity of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine. Additionally, TDI-721 has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Mechanism of Action

The mechanism of action of TDI-721 involves its ability to inhibit the activity of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine, which is a member of the bromodomain and extraterminal (BET) family of proteins. N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine plays a crucial role in the regulation of gene expression, and its overexpression has been linked to the development of various diseases. TDI-721 binds to the bromodomain of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine, preventing its interaction with acetylated histones and other transcription factors, thereby inhibiting gene expression.
Biochemical and Physiological Effects:
TDI-721 has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. In cancer cells, TDI-721 has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. In addition, TDI-721 has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

One of the major advantages of TDI-721 is its specificity for N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine, which reduces the risk of off-target effects. Additionally, TDI-721 has been found to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one of the limitations of TDI-721 is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the long-term effects of TDI-721 on normal cells and tissues are not yet fully understood, which may limit its clinical applications.

Future Directions

There are several potential future directions for the research on TDI-721. One potential direction is to develop more potent and selective inhibitors of N-[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]glycine, which may have greater therapeutic potential. Another potential direction is to investigate the effects of TDI-721 on other members of the BET family of proteins, which may have different roles in the regulation of gene expression. Additionally, further studies are needed to fully understand the long-term effects of TDI-721 on normal cells and tissues, which may inform its clinical applications.

Synthesis Methods

The synthesis of TDI-721 involves a series of chemical reactions, including the condensation of 4-tert-butyl-2,6-dimethylphenol with chlorosulfonic acid, followed by the reaction with glycine. The resulting product is then purified using various techniques, including recrystallization and column chromatography.

properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

2-[(5-tert-butyl-2,3-dimethylphenyl)sulfonylamino]acetic acid

InChI

InChI=1S/C14H21NO4S/c1-9-6-11(14(3,4)5)7-12(10(9)2)20(18,19)15-8-13(16)17/h6-7,15H,8H2,1-5H3,(H,16,17)

InChI Key

GJIIPGXJNYQCDU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NCC(=O)O)C

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NCC(=O)O)C(C)(C)C

Origin of Product

United States

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